(E)-4,4-Dimethyl-2-pentene
Overview
Description
(E)-4,4-Dimethyl-2-pentene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its five-carbon chain, with two methyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4-Dimethyl-2-pentene can be achieved through several methods. One common approach involves the dehydration of 4,4-dimethyl-2-pentanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4,4-dimethylpentane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion.
Chemical Reactions Analysis
Types of Reactions: (E)-4,4-Dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 4,4-dimethylpentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products:
Oxidation: 4,4-Dimethyl-2-pentanol, 4,4-Dimethyl-2-pentanone, 4,4-Dimethylpentanoic acid.
Reduction: 4,4-Dimethylpentane.
Substitution: 2,3-Dichloro-4,4-dimethylpentane, 2,3-Dibromo-4,4-dimethylpentane.
Scientific Research Applications
(E)-4,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-4,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.
Comparison with Similar Compounds
(E)-2-Butene: Another alkene with a similar double bond configuration but a shorter carbon chain.
(E)-3-Hexene: A structurally similar compound with a longer carbon chain.
(E)-4-Methyl-2-pentene: A closely related compound with one less methyl group.
Uniqueness: (E)-4,4-Dimethyl-2-pentene is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other alkenes and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(E)-4,4-dimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIHFPLDRSAMB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075078, DTXSID201015935 | |
Record name | 2-Pentene, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4,4-Dimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015935 | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
111.0 [mmHg] | |
Record name | (E)-4,4-Dimethylpent-2-ene | |
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CAS No. |
690-08-4, 50819-06-2, 26232-98-4 | |
Record name | (2E)-4,4-Dimethyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-4,4-Dimethyl-2-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpentene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050819062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4,4-Dimethyl-2-pentene | |
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Record name | 2-Pentene, 4,4-dimethyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4,4-Dimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4,4-dimethylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E)-4,4-DIMETHYL-2-PENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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